molecular formula C18H19F3N6O B2890013 N-(1-cyanocyclohexyl)-N-methyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide CAS No. 924194-21-8

N-(1-cyanocyclohexyl)-N-methyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide

Cat. No.: B2890013
CAS No.: 924194-21-8
M. Wt: 392.386
InChI Key: MWXPQJJHVNSOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-N-methyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide is a structurally complex acetamide derivative characterized by:

  • A tetrazole ring substituted with a 3-(trifluoromethyl)phenyl group at the 5-position.
  • An N-methyl-1-cyanocyclohexyl moiety attached to the acetamide nitrogen.
  • A central acetamide backbone bridging the tetrazole and cyclohexyl groups.

The cyanocyclohexyl substituent may influence conformational flexibility and steric effects, impacting pharmacokinetic properties .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O/c1-26(17(12-22)8-3-2-4-9-17)15(28)11-27-24-16(23-25-27)13-6-5-7-14(10-13)18(19,20)21/h5-7,10H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXPQJJHVNSOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)C3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyanocyclohexyl)-N-methyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide, with the CAS number 924194-21-8, is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure and Properties

The compound's molecular formula is C18H19F3N6OC_{18}H_{19}F_3N_6O, with a molecular weight of approximately 392.386 g/mol. Its structure comprises a central acetamide group linked to a cyanocyclohexyl moiety and a tetrazole ring substituted with a trifluoromethyl phenyl group. The electronic properties of the trifluoromethyl group may influence the compound's reactivity and biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in oncology and inflammation:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Compounds in this class have shown potential in inhibiting CDKs, which are crucial for cell cycle regulation. This inhibition can lead to reduced cancer cell proliferation.
  • Antagonism of Free Fatty Acid Receptor 2 (FFA2) : Recent studies have identified tetrazole-based compounds as potent antagonists of FFA2, influencing inflammatory responses by inhibiting neutrophil activation and migration .
  • Antimalarial Activity : Preliminary structure-activity relationship (SAR) studies suggest that related tetrazole compounds can inhibit hemozoin formation in Plasmodium falciparum, indicating potential as antimalarial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

StudyCompoundActivityIC50 ValueNotes
Tetrazole Compound AFFA2 Antagonist6–9 nMHigh potency confirmed via cAMP assay
Tetrazole SeriesAntimalarial-Fast-kill kinetics against P. falciparum
N-(1-cyanocyclohexyl)-N-methyl-2-acetamideCDK Inhibition-Potential application in cancer therapy

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented; however, related compounds have shown favorable properties such as low lipophilicity and high solubility, which are advantageous for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several acetamide derivatives reported in the literature. Key comparisons are summarized below:

Compound Name / ID Key Substituents/Rings Structural Differences vs. Target Compound Biological/Physical Properties References
2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Oxadiazole, bromophenyl, -CF₃ phenyl Oxadiazole vs. tetrazole; bromophenyl vs. cyclohexyl Higher lipophilicity due to bromine
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole, dichlorophenyl Thiazole vs. tetrazole; lacks -CF₃ and cyanocyclohexyl Crystal packing stabilized by N–H⋯N bonds
N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Thiazole, hydroxyphenyl Hydroxyphenyl vs. -CF₃ phenyl; no tetrazole Polar due to hydroxyl group
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole, naphthalene Triazole vs. tetrazole; naphthalene vs. cyclohexyl IR peaks at 1671 cm⁻¹ (C=O)
N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine Thiazolidinylidene, -CF₃ Thiazolidinylidene core vs. tetrazole; multiple -CF₃ Pesticidal activity

Key Observations:

Triazole derivatives (e.g., ) lack the aromatic stabilization of tetrazole, reducing binding affinity in some biological targets.

Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target compound enhances metabolic stability compared to hydroxyphenyl () or dichlorophenyl ().

Synthetic Routes :

  • The target compound likely employs 1,3-dipolar cycloaddition for tetrazole formation (analogous to ), whereas thiazole derivatives (e.g., ) use carbodiimide-mediated couplings.

Thiazole/triazole acetamides (e.g., ) are studied as enzyme inhibitors, implying the tetrazole analogue may target similar pathways.

Research Findings and Data

Physicochemical Properties (Inferred from Analogues):

  • LogP: Estimated ~3.5 (higher than dichlorophenyl/thiazole derivatives due to -CF₃ and cyanocyclohexyl).
  • Hydrogen-Bond Acceptors : 6 (tetrazole N atoms, carbonyl O, nitrile N).
  • Melting Point : Likely >200°C (cf. 489–491 K for dichlorophenyl-thiazole acetamide ).

Spectral Data Comparison:

  • IR: Expected C=O stretch at ~1670 cm⁻¹ (cf. 1671 cm⁻¹ in ), C≡N stretch at ~2240 cm⁻¹ (unique to cyanocyclohexyl).
  • NMR : Cyclohexyl protons (δ 1.2–2.5 ppm), tetrazole aromatic protons (δ 7.5–8.5 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.